8-Methyl-6-phenyltetrazolo[1,5-b]pyridazine
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Overview
Description
8-METHYL-6-PHENYL[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZINE is a heterocyclic compound that belongs to the pyridazine family. Pyridazine rings are known for their unique physicochemical properties, including weak basicity, high dipole moment, and robust dual hydrogen-bonding capacity . These properties make them attractive for various applications in molecular recognition and drug discovery .
Preparation Methods
The synthesis of 8-METHYL-6-PHENYL[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZINE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the intramolecular cyclization of hydrazine derivatives with sodium sulfide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
8-METHYL-6-PHENYL[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-METHYL-6-PHENYL[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZINE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 8-METHYL-6-PHENYL[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZINE involves its interaction with specific molecular targets. Its high dipole moment and hydrogen-bonding capacity enable it to bind to enzymes and receptors, modulating their activity . This interaction can influence various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
8-METHYL-6-PHENYL[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZINE can be compared with other pyridazine derivatives, such as:
Minaprine: A monoamine oxidase inhibitor used as an antidepressant.
Relugolix: A gonadotropin-releasing hormone receptor antagonist.
Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2.
These compounds share the pyridazine core but differ in their specific substituents and applications, highlighting the versatility and uniqueness of 8-METHYL-6-PHENYL[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZINE.
Properties
Molecular Formula |
C11H9N5 |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
8-methyl-6-phenyltetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C11H9N5/c1-8-7-10(9-5-3-2-4-6-9)13-16-11(8)12-14-15-16/h2-7H,1H3 |
InChI Key |
YFSLMBOHTJZJCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN2C1=NN=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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